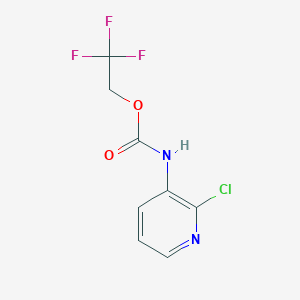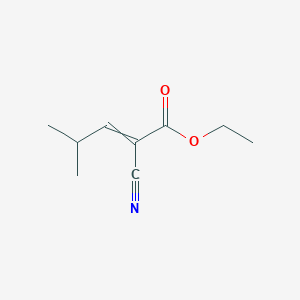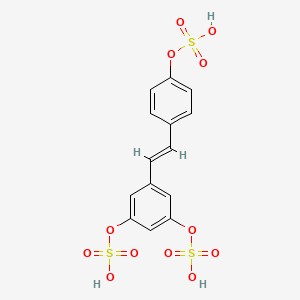
Trans resveratrol-3,4',5-trisulfate
Overview
Description
Trans resveratrol-3,4’,5-trisulfate is a derivative of trans-resveratrol, a naturally occurring polyphenolic compound found in various plants such as grapes, peanuts, and berries. This compound has garnered significant attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-carcinogenic effects .
Mechanism of Action
Target of Action
Trans resveratrol-3,4’,5-trisulfate is a derivative of resveratrol, a naturally occurring polyphenol found in many plants including grapes, peanuts, and berries . The primary targets of trans resveratrol-3,4’,5-trisulfate are similar to those of resveratrol, which include SIRT1, a member of the sirtuin family of proteins , and cyclooxygenase-2 (COX-2) . These targets play crucial roles in metabolism, stress resistance, cell survival, inflammation-immune function, endothelial functions, and circadian rhythms .
Mode of Action
Trans resveratrol-3,4’,5-trisulfate interacts with its targets to exert several therapeutic effects. It activates SIRT1, thereby affecting the initiation and progression of many diseases affected by abnormal metabolic control, inflammation, and cell cycle defects . It also inhibits COX-2, which is known for its ability to provide plants with resistance to microbial and fungal infection .
Biochemical Pathways
Trans resveratrol-3,4’,5-trisulfate affects several biochemical pathways. It activates the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway by inhibiting phosphorylation of insulin receptor substrate (IRS)-1 at Ser307 and increasing the protein levels of IRS-1 and IRS-2 . It also upregulates the phosphorylation of glycogen synthase kinase 3 beta (GSK3β) at Ser9 . Furthermore, it suppresses oxidative stress by increasing the protein levels of nuclear factor erythroid 2-related factor 2 (Nrf2), heme oxygenase-1 (HO-1), and NAD (P)H:quinone oxidoreductase 1 (NQO1) and antioxidant enzyme activity .
Pharmacokinetics
Resveratrol, from which it is derived, is known to have poor bioavailability due to rapid metabolism to glucuronide and sulfate conjugates . Strategies to improve the bioavailability of resveratrol and its derivatives include co-administration with metabolism inhibitors, use of chemically synthesized analogues, and new delivery systems .
Result of Action
The molecular and cellular effects of trans resveratrol-3,4’,5-trisulfate’s action include enhanced capability of glycogen synthesis and glucose consumption . It also alleviates hepatic insulin resistance both in vitro and in vivo by activating the insulin signaling pathway and suppressing oxidative stress .
Action Environment
The action, efficacy, and stability of trans resveratrol-3,4’,5-trisulfate can be influenced by environmental factors. For instance, the presence of certain biotic or abiotic elicitors can trigger the synthesis of resveratrol in grape berries . Additionally, viticultural and enological factors can substantially affect resveratrol concentration in wine .
Biochemical Analysis
Biochemical Properties
Trans resveratrol-3,4’,5-trisulfate plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as sulfatases, which hydrolyze the sulfate groups, releasing free resveratrol. This interaction is essential for the bioavailability and biological activity of resveratrol in the body . Additionally, trans resveratrol-3,4’,5-trisulfate can bind to proteins involved in cellular signaling pathways, modulating their activity and influencing various cellular processes .
Cellular Effects
Trans resveratrol-3,4’,5-trisulfate has been shown to exert significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, trans resveratrol-3,4’,5-trisulfate can induce autophagy and senescence in human cancer cells, contributing to its potential anticancer properties . It also affects the expression of genes involved in oxidative stress response, inflammation, and apoptosis, thereby influencing cellular health and function .
Molecular Mechanism
The molecular mechanism of action of trans resveratrol-3,4’,5-trisulfate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can inhibit enzymes such as cyclooxygenases (COX) and nitric oxide synthases (NOS), reducing inflammation and oxidative stress . Additionally, trans resveratrol-3,4’,5-trisulfate can activate sirtuins, a family of proteins involved in cellular stress response and longevity, by deacetylating histones and other proteins . These interactions contribute to its wide range of biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trans resveratrol-3,4’,5-trisulfate can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable and can maintain its biological activity over extended periods . Its degradation products may also contribute to its overall effects. Long-term exposure to trans resveratrol-3,4’,5-trisulfate has been associated with sustained modulation of cellular signaling pathways and gene expression, leading to prolonged biological effects .
Dosage Effects in Animal Models
The effects of trans resveratrol-3,4’,5-trisulfate vary with different dosages in animal models. At lower doses, it has been shown to exert beneficial effects such as reducing inflammation and oxidative stress . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Trans resveratrol-3,4’,5-trisulfate is involved in various metabolic pathways, including its conversion to free resveratrol by sulfatases . This conversion is crucial for its biological activity, as free resveratrol can interact with various cellular targets. Additionally, trans resveratrol-3,4’,5-trisulfate can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in metabolic pathways . This modulation can affect the overall metabolic state of cells and tissues.
Transport and Distribution
The transport and distribution of trans resveratrol-3,4’,5-trisulfate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and therapeutic potential .
Subcellular Localization
Trans resveratrol-3,4’,5-trisulfate exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For instance, its localization to the mitochondria can enhance its effects on mitochondrial function and cellular metabolism . Understanding the subcellular localization of trans resveratrol-3,4’,5-trisulfate is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans resveratrol-3,4’,5-trisulfate typically involves the sulfation of trans-resveratrol. One common method includes the reaction of trans-resveratrol with sulfur trioxide-pyridine complex in anhydrous conditions. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
Industrial production of trans resveratrol-3,4’,5-trisulfate may involve similar sulfation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Trans resveratrol-3,4’,5-trisulfate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent resveratrol form.
Substitution: Sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophilic reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of trans resveratrol-3,4’,5-trisulfate .
Scientific Research Applications
Chemistry: Used as a model compound to study sulfation reactions and their effects on polyphenols.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of nutraceuticals and functional foods
Comparison with Similar Compounds
Similar Compounds
Trans-resveratrol: The parent compound, known for its wide range of biological activities.
3,4’,5-Trimethoxystilbene: A natural analogue with enhanced anticancer properties.
Trans-resveratrol-3-sulfate: Another sulfated derivative with distinct pharmacokinetic properties
Uniqueness
Trans resveratrol-3,4’,5-trisulfate is unique due to its multiple sulfate groups, which enhance its solubility and bioavailability compared to its parent compound. This modification also alters its metabolic stability and biological activity, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
[4-[(E)-2-(3,5-disulfooxyphenyl)ethenyl]phenyl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O12S3/c15-27(16,17)24-12-5-3-10(4-6-12)1-2-11-7-13(25-28(18,19)20)9-14(8-11)26-29(21,22)23/h1-9H,(H,15,16,17)(H,18,19,20)(H,21,22,23)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXZZWAYVALFLP-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O12S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201130200 | |
| Record name | 1,3-Benzenediol, 5-[(1E)-2-[4-(sulfooxy)phenyl]ethenyl]-, 1,3-bis(hydrogen sulfate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201130200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858187-22-1 | |
| Record name | 1,3-Benzenediol, 5-[(1E)-2-[4-(sulfooxy)phenyl]ethenyl]-, 1,3-bis(hydrogen sulfate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=858187-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenediol, 5-[(1E)-2-[4-(sulfooxy)phenyl]ethenyl]-, 1,3-bis(hydrogen sulfate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201130200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell me about the formation and presence of trans-resveratrol-3,4',5-trisulfate in rats?
A1: Research indicates that when rats were fed a diet containing trans-resveratrol, their bodies metabolized it into various conjugates, including trans-resveratrol-3,4',5-trisulfate. This metabolite was detected in various biological samples, such as urine, feces, plasma, liver, and kidneys, through high-performance liquid chromatography analysis using synthesized standards. [] The study highlights that the formation of such conjugates, including trans-resveratrol-3,4',5-trisulfate, likely contributes to the reduced bioavailability of resveratrol in rats. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



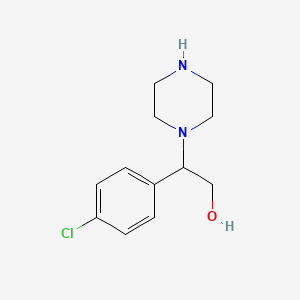
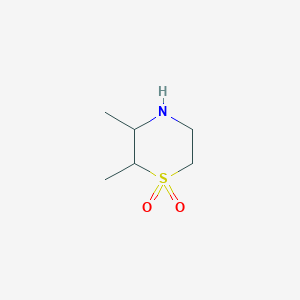
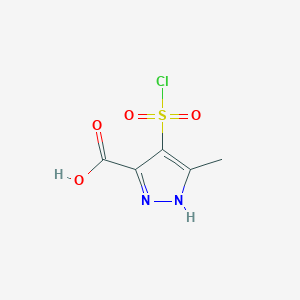
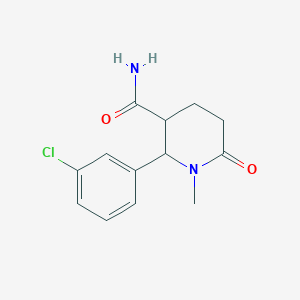
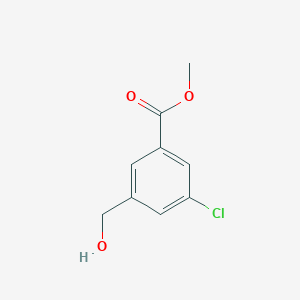
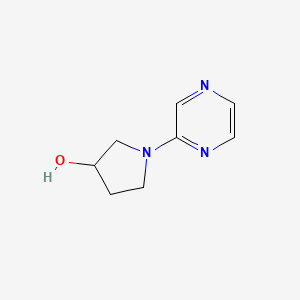
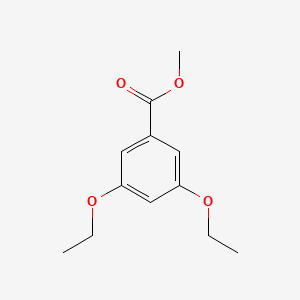
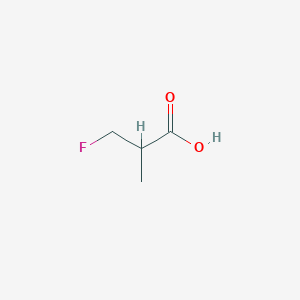
![2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1452534.png)

![8-(Pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1452541.png)
